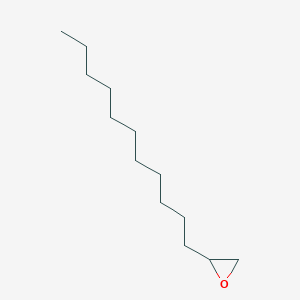

2-Undecyloxirane

Description

Structure

3D Structure

Properties

IUPAC Name |

2-undecyloxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26O/c1-2-3-4-5-6-7-8-9-10-11-13-12-14-13/h13H,2-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKAPVLMBPUYKKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60925402 | |

| Record name | 2-Undecyloxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60925402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66587-57-3, 12609-83-5 | |

| Record name | Epoxides, C13-16-alkyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066587573 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epoxides, C13-16-alkyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Undecyloxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60925402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Epoxides, C13-16-alkyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.361 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1,2-Epoxytridecane CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2-Epoxytridecane, with a focus on its chemical properties, synthesis, and potential applications. While specific data for 1,2-Epoxytridecane is limited in publicly available literature, this guide supplements the existing information with data from closely related long-chain epoxides to provide a thorough resource.

Chemical and Physical Properties

1,2-Epoxytridecane, particularly its (R)-(+)-enantiomer, is a chiral long-chain epoxide. Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 59829-81-1 ((R)-(+)-1,2-Epoxytridecane) | [1] |

| Molecular Weight | 198.34 g/mol | [1] |

| Molecular Formula | C₁₃H₂₆O | [1] |

| Appearance | Likely a clear, colorless liquid (based on similar epoxides) | |

| Boiling Point | 138 °C at 15 mmHg | [1] |

| Density | 0.841 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.438 | [1] |

| Optical Activity | [α]25/D +10°, neat ((R)-(+)-enantiomer) | [1] |

| Flash Point | 100 °C (212 °F) - closed cup | [1] |

Synthesis of 1,2-Epoxytridecane

The primary method for synthesizing 1,2-epoxides is through the epoxidation of the corresponding terminal alkene, in this case, 1-tridecene (B165156). Various methods can be employed for this transformation, including the use of peroxy acids or catalytic systems.

General Experimental Protocol: Epoxidation of 1-Tridecene

Materials:

-

1-Tridecene

-

meta-Chloroperoxybenzoic acid (mCPBA)

-

Dichloromethane (B109758) (DCM) or other suitable aprotic solvent

-

Saturated sodium bicarbonate solution

-

Saturated sodium sulfite (B76179) solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Hexane and ethyl acetate (B1210297) for elution

Procedure:

-

Dissolve 1-tridecene in a suitable solvent like dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Add mCPBA portion-wise to the stirred solution. The reaction is typically exothermic.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated solution of sodium sulfite to destroy excess peroxide.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 1,2-Epoxytridecane.

Below is a conceptual workflow for this synthesis.

Synthesis of 1,2-Epoxytridecane Workflow

Applications of 1,2-Epoxytridecane

Long-chain epoxides are valuable intermediates in organic synthesis. One of the key applications identified for 1,2-Epoxytridecane is in the preparation of epoxy-activated affinity chromatography media.

Epoxy-Activated Affinity Chromatography

Epoxy-activated resins are used to covalently link ligands containing nucleophilic groups (e.g., amino, hydroxyl, or thiol groups) to a solid support, typically agarose (B213101) beads. This allows for the creation of custom affinity columns for the purification of specific biomolecules. The long hydrocarbon chain of 1,2-Epoxytridecane can act as a spacer arm, which can be beneficial for the binding of some ligands.

General Protocol for Preparing Epoxy-Activated Affinity Media:

-

Swell the Resin: Swell the dry agarose resin in distilled water.

-

Activation: React the swollen agarose with 1,2-Epoxytridecane under basic conditions to introduce the reactive epoxy groups onto the agarose matrix.

-

Ligand Coupling: Incubate the epoxy-activated resin with a solution of the ligand to be immobilized. The nucleophilic groups on the ligand will react with the epoxy groups on the resin, forming a stable covalent bond.

-

Blocking: Block any remaining unreacted epoxy groups with a small molecule containing a nucleophilic group, such as ethanolamine.

-

Washing: Thoroughly wash the resin to remove any unbound ligand and blocking agent.

The following diagram illustrates the logical relationship in preparing an affinity chromatography column.

References

Spectroscopic Profile of 2-Undecyloxirane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-Undecyloxirane, a valuable chemical intermediate. Due to the limited availability of public, experimentally-derived spectra for this specific compound, this document presents a detailed, predicted spectroscopic profile based on established principles of NMR, IR, and MS for analogous epoxide compounds. This guide is intended to serve as a reference for the identification and characterization of this compound in a laboratory setting.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These values are derived from typical ranges observed for terminal epoxides and long-chain hydrocarbons.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~2.7 - 2.9 | Multiplet | 1H | H-2 (CH on epoxide ring) |

| ~2.4 - 2.6 | Multiplet | 2H | H-1 (CH₂ on epoxide ring) |

| ~1.4 - 1.6 | Multiplet | 2H | H-3 (CH₂ adjacent to epoxide) |

| ~1.2 - 1.4 | Broad Singlet | 16H | H-4 to H-11 (-(CH₂)₈-) |

| ~0.8 - 0.9 | Triplet | 3H | H-12 (Terminal CH₃) |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| ~52 - 58 | C-2 (CH on epoxide ring) |

| ~45 - 50 | C-1 (CH₂ on epoxide ring) |

| ~32 - 34 | C-3 (CH₂ adjacent to epoxide) |

| ~29 - 30 | C-4 to C-9 (-(CH₂)₆-) |

| ~26 - 28 | C-10 |

| ~22 - 24 | C-11 |

| ~14 | C-12 (Terminal CH₃) |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 - 2980 | Weak-Medium | C-H stretch (epoxide ring) |

| ~2960 - 2850 | Strong | C-H stretch (alkyl chain) |

| ~1470 | Medium | CH₂ scissoring |

| ~1250 | Strong | C-O-C asymmetric stretch (epoxide ring) |

| ~950 - 810 | Strong | C-O-C symmetric stretch (epoxide ring) |

| ~720 | Weak | CH₂ rocking |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Interpretation |

| 198 | [M]⁺ (Molecular Ion) |

| 183 | [M - CH₃]⁺ |

| 169 | [M - C₂H₅]⁺ |

| 155 | [M - C₃H₇]⁺ |

| 57 | [C₄H₉]⁺ |

| 43 | [C₃H₇]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a compound like this compound. Instrument parameters should be optimized for the specific sample and instrument used.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a nuclear magnetic resonance (NMR) spectrometer, for example, a 400 MHz instrument.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shifts to the internal standard (TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum. A background spectrum of the clean KBr plates or ATR crystal should be recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and their corresponding wavenumbers.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation from any impurities.

-

Instrumentation: Employ a mass spectrometer, such as a quadrupole, time-of-flight (TOF), or ion trap instrument.

-

Ionization: Use an appropriate ionization technique. For a relatively volatile and non-polar compound like this compound, Electron Ionization (EI) is a common choice for GC-MS, while Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) could be used for LC-MS.

-

Mass Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 30-300 amu).

-

Data Analysis: Identify the molecular ion peak and the major fragment ions. Propose fragmentation pathways that are consistent with the observed peaks.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as this compound.

Caption: General workflow for spectroscopic analysis of this compound.

A Comprehensive Technical Guide to the Physical Properties of 1,2-Epoxytridecane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Epoxytridecane, a member of the epoxide family, is a valuable intermediate in organic synthesis and holds potential for various applications, including in the development of novel therapeutic agents. A thorough understanding of its physical properties is fundamental for its effective use in research and development. This technical guide provides a detailed overview of the key physical characteristics of 1,2-Epoxytridecane, supported by experimental protocols for their determination.

Core Physical Properties

The physical properties of 1,2-Epoxytridecane are crucial for its handling, purification, and application in chemical reactions. The following table summarizes the key quantitative data for (R)-(+)-1,2-Epoxytridecane.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₂₆O | |

| Molecular Weight | 198.34 g/mol | |

| Boiling Point | 138 °C at 15 mmHg | |

| Density | 0.841 g/mL at 25 °C | |

| Refractive Index | n20/D 1.438 | |

| Melting Point | Not available | |

| Solubility | Not available | |

| Optical Activity | [α]25/D +10°, neat |

Experimental Protocols

Accurate determination of physical properties is paramount in chemical research. Below are detailed methodologies for measuring the key physical parameters of 1,2-Epoxytridecane.

Determination of Boiling Point (Micro-method)

The boiling point of a small quantity of 1,2-Epoxytridecane can be determined using a Thiele tube apparatus.

Apparatus:

-

Thiele tube

-

Thermometer (calibrated)

-

Small test tube (Durham tube)

-

Capillary tube (sealed at one end)

-

Heating source (Bunsen burner or oil bath)

-

Sample of 1,2-Epoxytridecane

Procedure:

-

A few drops of 1,2-Epoxytridecane are placed into the small test tube.

-

The capillary tube is inverted (open end down) and placed into the test tube containing the sample.

-

The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in the Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

The Thiele tube is gently heated. As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

Heating is continued until a rapid and continuous stream of bubbles is observed.

-

The heating source is removed, and the liquid is allowed to cool.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Density

The density of liquid 1,2-Epoxytridecane can be determined using a pycnometer or by direct mass and volume measurements.

Apparatus:

-

Pycnometer (specific gravity bottle) of a known volume

-

Analytical balance

-

Water bath with temperature control

-

Sample of 1,2-Epoxytridecane

Procedure:

-

The empty, clean, and dry pycnometer is weighed accurately.

-

The pycnometer is filled with 1,2-Epoxytridecane, ensuring no air bubbles are trapped.

-

The filled pycnometer is placed in a constant temperature water bath (e.g., 25 °C) until it reaches thermal equilibrium.

-

The pycnometer is removed from the bath, wiped dry, and weighed accurately.

-

The weight of the 1,2-Epoxytridecane is determined by subtracting the weight of the empty pycnometer.

-

The density is calculated by dividing the mass of the sample by the known volume of the pycnometer.

Determination of Refractive Index

The refractive index, a measure of how light bends as it passes through the substance, is a characteristic property.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper

-

Sample of 1,2-Epoxytridecane

-

Solvent for cleaning (e.g., ethanol (B145695) or acetone)

Procedure:

-

The refractometer is calibrated using a standard of known refractive index (e.g., distilled water).

-

The temperature of the refractometer prisms is maintained at a constant value (e.g., 20 °C) using the circulating water bath.

-

A few drops of 1,2-Epoxytridecane are placed on the lower prism of the refractometer.

-

The prisms are closed and locked.

-

The eyepiece is adjusted to bring the dividing line between the light and dark fields into sharp focus.

-

The control knob is turned to move the dividing line to the center of the crosshairs.

-

The refractive index is read from the scale.

-

The prisms are cleaned thoroughly with a suitable solvent after the measurement.

Determination of Solubility

A qualitative assessment of solubility in various solvents is essential for reaction setup and purification.

Apparatus:

-

Small test tubes

-

Vortex mixer (optional)

-

A range of common laboratory solvents (e.g., water, ethanol, acetone, diethyl ether, hexane)

-

Sample of 1,2-Epoxytridecane

Procedure:

-

Approximately 0.1 mL of 1,2-Epoxytridecane is added to a test tube.

-

Approximately 1 mL of a chosen solvent is added to the test tube.

-

The mixture is agitated vigorously (e.g., by flicking the test tube or using a vortex mixer) for about one minute.

-

The mixture is observed for homogeneity. If a single clear phase is formed, the compound is considered soluble. If two distinct layers remain or the sample does not dissolve, it is considered insoluble.

-

This procedure is repeated for a range of solvents of varying polarities.

Logical Workflow for Property Determination

The following diagram illustrates a logical workflow for the experimental determination of the physical properties of 1,2-Epoxytridecane.

Workflow for determining the physical properties of 1,2-Epoxytridecane.

Conclusion

This guide provides a foundational understanding of the physical properties of 1,2-Epoxytridecane, essential for its application in scientific research and drug development. The provided experimental protocols offer a practical framework for the accurate determination of these properties in a laboratory setting. While data for melting point and specific solubility are currently unavailable in the cited literature, the outlined methodologies can be employed to ascertain these values.

Synthesis of 2-Undecyloxirane from 1-Tridecene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Undecyloxirane, also known as 1,2-epoxytridecane, from the starting material 1-tridecene (B165156). This document details the prevalent synthetic methodologies, experimental protocols, and characterization of the final product, designed to assist researchers in the fields of organic synthesis and drug development.

Introduction

This compound is a valuable epoxide intermediate in organic synthesis, utilized in the construction of more complex molecules, including pharmaceuticals and other biologically active compounds. Its long alkyl chain and reactive oxirane ring make it a versatile building block. The synthesis of this compound is typically achieved through the epoxidation of 1-tridecene, a readily available long-chain terminal alkene. This guide will focus on two primary methods for this transformation: epoxidation with meta-chloroperoxybenzoic acid (m-CPBA) and catalytic epoxidation using hydrogen peroxide.

Synthetic Pathways

The conversion of the double bond in 1-tridecene to an epoxide ring is the core of this synthesis. This is an oxidation reaction where a single oxygen atom is added across the alkene.

Epoxidation using m-Chloroperoxybenzoic Acid (m-CPBA)

The reaction with m-CPBA is a classic and reliable method for the epoxidation of alkenes. It proceeds via a concerted mechanism, often referred to as the "butterfly" mechanism, where the peroxy acid delivers an oxygen atom to the double bond in a single step. This method is known for its high yields and stereospecificity.

Catalytic Epoxidation with Hydrogen Peroxide

An alternative and "greener" approach involves the use of hydrogen peroxide as the oxidant in the presence of a metal catalyst. Various transition metal complexes, such as those based on manganese, rhenium, or tungsten, can catalyze this reaction. This method avoids the generation of stoichiometric amounts of carboxylic acid byproducts, with water being the primary byproduct.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound from 1-tridecene.

Method A: Epoxidation with m-CPBA

Materials:

-

1-Tridecene (C13H26)

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

-

Dichloromethane (B109758) (DCM, anhydrous)

-

Saturated sodium bicarbonate solution (NaHCO3)

-

Saturated sodium sulfite (B76179) solution (Na2SO3)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO4)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-tridecene (1.0 eq.) in anhydrous dichloromethane (approx. 0.2 M solution).

-

Cool the solution to 0 °C in an ice bath.

-

In a separate beaker, dissolve m-CPBA (1.2 eq.) in dichloromethane.

-

Add the m-CPBA solution dropwise to the stirred solution of 1-tridecene over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Upon completion, cool the reaction mixture again to 0 °C and quench by the slow addition of a saturated sodium sulfite solution to destroy excess peroxide.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to obtain the pure product.

Method B: Catalytic Epoxidation with Hydrogen Peroxide and a Manganese Catalyst

Materials:

-

1-Tridecene (C13H26)

-

Manganese(II) sulfate monohydrate (MnSO4·H2O)

-

30% Hydrogen peroxide (H2O2)

-

Sodium bicarbonate (NaHCO3)

-

Methanol or a suitable organic solvent

-

Deionized water

Procedure:

-

To a solution of 1-tridecene (1.0 eq.) in methanol, add a catalytic amount of manganese(II) sulfate (e.g., 1-5 mol%).

-

Add a small amount of sodium bicarbonate to buffer the reaction mixture.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add 30% hydrogen peroxide (1.5-2.0 eq.) dropwise to the stirred reaction mixture.

-

Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Once the reaction is complete, quench any remaining hydrogen peroxide by adding a small amount of sodium sulfite.

-

Extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate.

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

-

Purify the residue by column chromatography on silica gel to afford pure this compound.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of this compound. Please note that specific results may vary based on experimental conditions and scale.

| Parameter | Method A: m-CPBA | Method B: Catalytic H2O2 (Mn catalyst) |

| Reactant Ratio | 1-tridecene : m-CPBA (1 : 1.2) | 1-tridecene : H2O2 (1 : 1.5-2.0) |

| Catalyst Loading | N/A | 1-5 mol% MnSO4 |

| Solvent | Dichloromethane | Methanol / Water |

| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |

| Reaction Time | 2-4 hours | 12-24 hours |

| Typical Yield | > 90% | 70-85% |

| Selectivity | High | Good to High |

| Work-up | Aqueous wash with Na2SO3 and NaHCO3 | Extraction and aqueous wash |

| Purification | Flash Column Chromatography | Flash Column Chromatography |

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The protons on the oxirane ring typically appear as multiplets in the range of 2.4-2.9 ppm. The long undecyl chain will show characteristic signals for the terminal methyl group and the methylene (B1212753) groups.

-

¹³C NMR: The carbons of the oxirane ring are expected to resonate in the range of 47-53 ppm.[1]

-

-

Infrared (IR) Spectroscopy: The presence of the epoxide can be confirmed by characteristic C-O stretching frequencies of the oxirane ring, typically appearing around 1250 cm⁻¹ and 850-950 cm⁻¹.[1]

-

Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) can be used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity and assessing its purity. The molecular ion peak [M]+ should be observed at m/z = 198.34.[1]

Visualizations

Experimental Workflow

References

The Oxirane Ring's Ascendancy: A Technical History of Long-Chain Terminal Epoxides

A comprehensive guide for researchers, scientists, and drug development professionals on the discovery, history, and biological significance of long-chain terminal epoxides.

Introduction

Long-chain terminal epoxides, a class of lipid signaling molecules, have emerged from relative obscurity to become a focal point of intense research in biochemistry, pharmacology, and drug development. Characterized by a strained three-membered oxirane ring at the terminus of a long hydrocarbon chain, these molecules play crucial roles in a myriad of physiological and pathophysiological processes. This technical guide provides an in-depth exploration of the discovery and history of these fascinating compounds, detailing the key scientific milestones, the evolution of their synthesis and characterization, and their intricate involvement in cellular signaling pathways.

I. The Dawn of Discovery: From Plant Oils to Mammalian Tissues

The story of long-chain terminal epoxides begins not in the realm of animal physiology, but in the study of plant lipids. In 1954, the pioneering work of Scottish chemist F. D. Gunstone led to the first definitive characterization of a naturally occurring epoxy fatty acid, vernolic acid (cis-12,13-epoxy-cis-9-octadecenoic acid), isolated from the seed oil of Vernonia anthelmintica[1][2]. This discovery marked a significant milestone, revealing the existence of these unique structures in nature. Shortly thereafter, coronaric acid (cis-9,10-epoxy-cis-12-octadecenoic acid), an isomer of vernolic acid, was identified in the seed oils of plants from the sunflower family[3][4]. For many years, these epoxy fatty acids were primarily of interest to lipid chemists and the oleochemical industry.

The narrative took a dramatic turn in the latter half of the 20th century with the burgeoning field of eicosanoid research. The discovery and characterization of the cytochrome P450 (CYP) family of enzymes in the 1960s were pivotal[5][6][7]. Initially recognized for their role in drug metabolism, it was later established that these versatile heme-containing monooxygenases are also responsible for the epoxidation of endogenous polyunsaturated fatty acids (PUFAs) in mammals[8][9]. This led to the identification of epoxyeicosatrienoic acids (EETs), which are epoxides of arachidonic acid, as potent signaling molecules in various physiological systems, particularly the cardiovascular system[8].

II. Quantitative Data on Key Long-Chain Terminal Epoxides

The following tables summarize key quantitative data for some of the most well-studied long-chain terminal epoxides.

| Compound | Chemical Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Source |

| Vernolic Acid | C18H32O3 | 296.44 | Not well-defined | Vernonia species seed oil |

| Coronaric Acid | C18H32O3 | 296.44 | Not well-defined | Sunflower family seed oils |

| 14,15-Epoxyeicosatrienoic Acid (14,15-EET) | C20H32O3 | 320.47 | Not well-defined | Mammalian tissues |

| 11,12-Epoxyeicosatrienoic Acid (11,12-EET) | C20H32O3 | 320.47 | Not well-defined | Mammalian tissues |

| 8,9-Epoxyeicosatrienoic Acid (8,9-EET) | C20H32O3 | 320.47 | Not well-defined | Mammalian tissues |

| 5,6-Epoxyeicosatrienoic Acid (5,6-EET) | C20H32O3 | 320.47 | Not well-defined | Mammalian tissues |

| Compound | Biological Activity | IC50 / EC50 | Cell Line / System |

| Vernolic Acid | Antinociceptive | ED50: ~300-500 mg/kg (crude extract) | Acetic acid-induced writhing in mice |

| 14,15-EET | Vasodilation | EC50: ~10-100 nM | Bovine coronary arteries |

| 11,12-EET | Anti-inflammatory | IC50: ~1-10 µM | Inhibition of VCAM-1 expression in endothelial cells |

| 8,9-EET | Angiogenesis | EC50: ~10-100 nM | Human umbilical vein endothelial cells (HUVECs) |

III. Experimental Protocols: From Classic Isolation to Modern Synthesis

The methodologies for studying long-chain terminal epoxides have evolved significantly over the decades.

A. Classic Isolation Protocol: Gunstone's Isolation of Vernolic Acid (1954)

This protocol is based on the pioneering work of F.D. Gunstone for the isolation of vernolic acid from Vernonia anthelmintica seed oil.

1. Saponification and Extraction of Fatty Acids:

-

The seed oil is saponified by refluxing with an excess of alcoholic potassium hydroxide.

-

The resulting soap solution is diluted with water and the unsaponifiable matter is extracted with ether.

-

The aqueous solution is then acidified with mineral acid (e.g., hydrochloric acid) to liberate the free fatty acids.

-

The fatty acids are extracted with ether, washed with water until free of mineral acid, and the solvent is removed under reduced pressure.

2. Low-Temperature Crystallization:

-

The mixed fatty acids are dissolved in a suitable solvent (e.g., acetone (B3395972) or light petroleum).

-

The solution is cooled to a low temperature (e.g., -20°C to -40°C) to crystallize out the saturated and less soluble fatty acids.

-

The soluble fraction, enriched in vernolic acid, is recovered by filtration.

3. Characterization:

-

Iodine Value Determination: To quantify the degree of unsaturation.

-

Oxirane Oxygen Determination: By titration with hydrogen bromide in acetic acid.

-

Derivatization: Conversion to methyl esters for further analysis by chromatography.

B. Modern Chemical Synthesis: Epoxidation of Alkenes with Peroxy Acids

A general method for the synthesis of epoxides from their corresponding alkenes.

1. Reaction Setup:

-

The unsaturated fatty acid or its methyl ester is dissolved in a suitable inert solvent (e.g., dichloromethane (B109758) or chloroform).

-

The solution is cooled in an ice bath.

-

A peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), is added portion-wise with stirring.

2. Reaction Monitoring and Work-up:

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is washed with a solution of sodium bicarbonate to remove excess peroxy acid and the resulting benzoic acid.

-

The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

3. Purification:

-

The crude product is purified by column chromatography on silica (B1680970) gel.

C. Analytical Characterization Techniques

The characterization of long-chain terminal epoxides has been revolutionized by the advent of modern analytical techniques.

-

Early Methods (1950s-1960s): Paper chromatography and thin-layer chromatography (TLC) were instrumental in the initial separation and identification of epoxy fatty acids[10][11]. Gas-liquid chromatography (GLC) of the methyl esters provided further separation and quantification[10].

-

Spectroscopic Era (1970s-Present):

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for the structural elucidation of epoxides, with characteristic signals for the oxirane protons and carbons[12].

-

Mass Spectrometry (MS): GC-MS and LC-MS techniques are highly sensitive for the identification and quantification of epoxides in complex biological samples.

-

IV. Signaling Pathways and Biological Functions

Long-chain terminal epoxides, particularly the EETs, are potent signaling molecules that exert their effects through various pathways. They are biosynthesized from arachidonic acid by cytochrome P450 epoxygenases and are primarily metabolized to their less active diols by soluble epoxide hydrolase (sEH)[7][8].

A. Vasodilation Pathway

EETs are potent vasodilators and are considered to be endothelium-derived hyperpolarizing factors (EDHFs).

Caption: EET-mediated vasodilation pathway.

B. Anti-inflammatory Signaling

EETs exhibit significant anti-inflammatory properties by inhibiting the expression of adhesion molecules and pro-inflammatory cytokines.

Caption: Anti-inflammatory action of EETs via NF-κB inhibition.

C. Angiogenesis Pathway

Certain EETs can promote the formation of new blood vessels, a process known as angiogenesis.

Caption: Pro-angiogenic signaling pathways activated by EETs.

V. Conclusion and Future Directions

The journey of long-chain terminal epoxides from their initial discovery in plant oils to their recognition as critical signaling molecules in mammals is a testament to the continuous evolution of scientific inquiry. The initial structural characterization by pioneers like F. D. Gunstone laid the groundwork for future investigations into their biological roles. The subsequent discovery of their endogenous production by cytochrome P450 enzymes opened up new avenues for understanding their physiological and pathological significance.

Current research continues to unravel the complexities of their signaling pathways and their potential as therapeutic targets for a range of diseases, including cardiovascular disorders, inflammation, and cancer. The development of soluble epoxide hydrolase inhibitors to enhance the beneficial effects of endogenous EETs represents a promising therapeutic strategy. As analytical techniques become even more sensitive and sophisticated, we can expect further elucidation of the diverse roles of these fascinating lipid epoxides in health and disease, paving the way for novel therapeutic interventions.

References

- 1. applications.emro.who.int [applications.emro.who.int]

- 2. Fatty acids. Part II. The nature of the oxygenated acid present in Vernonia anthelmintica(Willd.) seed oil - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 3. Coronaric acid - Wikipedia [en.wikipedia.org]

- 4. alchetron.com [alchetron.com]

- 5. Putative receptors and signaling pathways responsible for the biological actions of epoxyeicosatrienoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Epoxyeicosatrienoic Acid Analogs and Vascular Function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-Inflammatory Effects of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Vascular Pharmacology of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Formation of Epoxy Fatty Acids in Triacylglycerol Standards during Heating - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. FA analysis History | Cyberlipid [cyberlipid.gerli.com]

- 11. researchgate.net [researchgate.net]

- 12. marinelipids.ca [marinelipids.ca]

Navigating the Unseen: A Technical Guide to the Safe Handling of 2-Undecyloxirane

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Introduction to 2-Undecyloxirane and the Hazards of Terminal Epoxides

This compound is a long-chain terminal epoxide. The epoxide functional group, a three-membered ring containing two carbon atoms and one oxygen atom, is characterized by significant ring strain, making it highly reactive.[1] This reactivity is the basis for their utility in chemical synthesis but also underlies their potential toxicity. Epoxides are known alkylating agents, which means they can react with nucleophilic groups in biological macromolecules like DNA and proteins, a mechanism that makes many of them toxic.[1]

Long-chain aliphatic epoxides are of interest in various research and development fields, including as intermediates in the synthesis of complex molecules and polymers.[2] While specific toxicological data for this compound is scarce, related long-chain epoxides are known to be skin and eye irritants.[3][4][5][6]

Hazard Identification and Classification

In the absence of a specific Safety Data Sheet (SDS) for this compound, the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification of structurally similar long-chain terminal epoxides can provide an indication of the potential hazards.

| Hazard Classification | GHS Hazard Statement | Signal Word | Pictogram |

| Skin Corrosion/Irritation | H315: Causes skin irritation | Warning | Exclamation Mark |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation | Warning | Exclamation Mark |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation | Warning | Exclamation Mark |

| Hazardous to the aquatic environment, acute hazard | H400: Very toxic to aquatic life | Warning | Environment |

| Hazardous to the aquatic environment, long-term hazard | H410: Very toxic to aquatic life with long lasting effects | Warning | Environment |

This table is a composite based on GHS classifications for 1,2-epoxydecane, 1,2-epoxytetradecane, 1,2-epoxyhexadecane, and 1,2-epoxyoctadecane.[3][4][5][6]

Physical and Chemical Properties

Limited physical and chemical data for this compound is available. The following table includes data for a related compound where noted.

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₆O | BLD Pharm |

| Molecular Weight | 198.34 g/mol | BLD Pharm |

| Boiling Point | 138°C @ 15 mm Hg | Chemsrc (for (R)-(+)-1,2-Epoxydecane) |

| Density | 0.841 g/mL at 25°C | Chemsrc (for (R)-(+)-1,2-Epoxydecane) |

| Flash Point | 212 °F (100 °C) | Chemsrc (for (R)-(+)-1,2-Epoxydecane) |

Safe Handling and Storage

Engineering Controls

All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[7]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound.

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Chemical splash goggles and a face shield. | To protect against splashes which may cause serious eye irritation. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat. | To prevent skin contact, which can cause irritation. |

| Respiratory Protection | Not typically required when used in a fume hood. If aerosols may be generated outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is recommended. | To prevent inhalation of vapors or aerosols. |

General Handling Procedures

-

Avoid all direct contact with the skin, eyes, and clothing.

-

Do not breathe vapors or mists.

-

Wash hands thoroughly after handling.[8]

-

Keep containers tightly closed when not in use.

Storage

Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.

Emergency Procedures

First Aid Measures

| Exposure Route | Procedure |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician. |

| Skin Contact | Immediately wash off with soap and plenty of water. Consult a physician. |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician. |

These are general first aid procedures for chemical exposure. Always have the Safety Data Sheet (if available) for the specific chemical when seeking medical attention.

Spill Response

A chemical spill of this compound should be treated as a hazardous event. The following workflow outlines the general procedure for a minor spill in a laboratory setting.

Experimental Protocols

Detailed experimental protocols should be developed as part of a comprehensive risk assessment for any procedure involving this compound. The following is a general framework for a risk assessment process.

Disposal Considerations

All waste containing this compound should be treated as hazardous waste. Collect waste in a properly labeled, sealed container and dispose of it through a licensed chemical waste disposal facility. Do not dispose of it down the drain.

Conclusion

While this compound may be a valuable compound in research and development, the lack of specific safety data necessitates a cautious and well-informed approach to its handling. By understanding the general hazards of long-chain terminal epoxides and implementing robust safety protocols, including the use of appropriate engineering controls and personal protective equipment, researchers can minimize the risks associated with this reactive chemical. Continuous vigilance and adherence to established safety procedures are paramount for ensuring a safe laboratory environment.

References

- 1. Epoxide - Wikipedia [en.wikipedia.org]

- 2. d-nb.info [d-nb.info]

- 3. 1,2-Epoxyhexadecane | C16H32O | CID 23741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1,2-Epoxyoctadecane | C18H36O | CID 23872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,2-Epoxydecane | C10H20O | CID 16993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1,2-Epoxytetradecane | C14H28O | CID 18604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Article - Laboratory Safety Manual - ... [policies.unc.edu]

- 8. artsci.usu.edu [artsci.usu.edu]

2-Undecyloxirane: A Technical Guide for Researchers and Drug Development Professionals

Introduction

2-Undecyloxirane, also known by several alternative names including 1,2-Epoxytridecane and (R)-(+)-Undecyloxirane, is a long-chain aliphatic epoxide. Epoxides are a class of cyclic ethers that contain a three-atom ring consisting of one oxygen atom and two carbon atoms. This strained ring structure makes them highly reactive and thus valuable intermediates in a variety of chemical syntheses. In the context of drug discovery and development, the epoxide functional group is of interest due to its potential to alkylate nucleophilic residues in biological macromolecules, such as proteins and DNA. This reactivity can be harnessed for therapeutic purposes, but also necessitates careful toxicological evaluation. This technical guide provides an overview of the available information on this compound and related long-chain epoxides, with a focus on synthesis, analytical methods, and potential biological activities.

Synonyms and Alternative Names

| Name | CAS Number |

| This compound | 12609-83-5 |

| 1,2-Epoxytridecane | 2855-19-8 |

| (R)-(+)-Undecyloxirane | 59829-81-1 |

| Oxirane, 2-undecyl- | Not Available |

| Oxirane, undecyl- | Not Available |

| Undecyloxirane | Not Available |

Physicochemical Properties of 1,2-Epoxytridecane

Quantitative data for this compound is limited in the public domain. The following table summarizes the available physicochemical properties for the closely related synonym, 1,2-Epoxytridecane.

| Property | Value |

| Molecular Formula | C₁₃H₂₆O |

| Molecular Weight | 198.34 g/mol |

| Boiling Point | 138 °C at 15 mmHg |

| Density | 0.841 g/mL at 25 °C |

| Refractive Index | n20/D 1.438 |

Experimental Protocols

Enantioselective Synthesis via Jacobsen-Katsuki Epoxidation

This protocol describes a general method for the enantioselective epoxidation of a terminal alkene, which can be applied to the synthesis of (R)- or (S)-2-Undecyloxirane from 1-tridecene (B165156).

Materials:

-

1-Tridecene

-

(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (Jacobsen's catalyst)

-

m-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM), anhydrous

-

Silica (B1680970) gel for column chromatography

-

Hexane (B92381) and Ethyl acetate (B1210297) for chromatography

Procedure:

-

Dissolve 1-tridecene (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

Add Jacobsen's catalyst (0.05 equivalents) to the solution and stir until it dissolves.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of m-CPBA (1.5 equivalents) in DCM to the reaction mixture over a period of 1 hour.

-

Allow the reaction to stir at 0 °C for 24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired this compound.

-

Determine the enantiomeric excess (ee) of the product using chiral gas chromatography or high-performance liquid chromatography (HPLC).

Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the quantification of long-chain epoxides.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for volatile and semi-volatile compounds (e.g., DB-5ms)

Procedure:

-

Sample Preparation:

-

Accurately weigh the sample containing this compound.

-

Dissolve the sample in a suitable volatile solvent (e.g., hexane or ethyl acetate) to a known final concentration.

-

If necessary, perform a derivatization step to improve volatility and thermal stability, although this is not always required for long-chain epoxides.

-

-

Calibration Standards:

-

Prepare a stock solution of a certified reference standard of 1,2-Epoxytridecane in the same solvent used for the sample.

-

Perform serial dilutions to create a series of calibration standards of known concentrations.

-

-

GC-MS Analysis:

-

Inject a fixed volume of the sample and each calibration standard into the GC-MS system.

-

Use an appropriate temperature program for the GC oven to ensure good separation of the analyte from other matrix components.

-

Operate the mass spectrometer in either full scan mode for qualitative identification or selected ion monitoring (SIM) mode for enhanced quantitative sensitivity.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound based on its retention time and mass spectrum.

-

Generate a calibration curve by plotting the peak area of the analyte against the concentration for the calibration standards.

-

Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

-

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a general method to assess the cytotoxic potential of a compound on cultured cancer cells.

Materials:

-

Human cancer cell line (e.g., MCF-7, A549)

-

Complete cell culture medium

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Solubilization buffer (e.g., acidified isopropanol)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. Replace the medium in the wells with the medium containing different concentrations of the compound. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37 °C in a humidified incubator with 5% CO₂.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Remove the medium and add the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀) value.

Potential Signaling Pathways in Cancer (Hypothetical)

While no specific studies have elucidated the mechanism of action of this compound, its epoxide functionality suggests potential interactions with key signaling pathways implicated in cancer. The high reactivity of the epoxide ring allows for covalent modification of nucleophilic residues (e.g., cysteine, histidine, lysine) in proteins. Such modifications could alter protein function and disrupt cellular signaling.

Mitogen-Activated Protein Kinase (MAPK) Pathway:

The MAPK pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Key proteins in this pathway, such as MEK and ERK, contain cysteine residues in their catalytic domains that could be potential targets for alkylation by an epoxide. Inhibition of this pathway could lead to reduced cancer cell proliferation.

PI3K/Akt/mTOR Pathway:

This pathway is another critical regulator of cell growth, survival, and metabolism, and it is frequently hyperactivated in cancer. The protein kinase Akt, a central node in this pathway, could be a target for this compound. Covalent modification of Akt could inhibit its kinase activity, leading to apoptosis of cancer cells.

This compound and its related long-chain epoxides represent a class of compounds with potential applications in organic synthesis and drug discovery. While specific experimental data for this compound is currently scarce, this guide provides a framework for its synthesis, analysis, and biological evaluation based on established methodologies for similar compounds. The high reactivity of the epoxide functional group suggests a potential for interaction with various biological targets, including key proteins in cancer-related signaling pathways. Further research is warranted to fully elucidate the chemical and biological properties of this compound and to explore its potential as a therapeutic agent or a tool for chemical biology. The protocols and workflows presented herein can serve as a valuable resource for researchers embarking on the study of this and other long-chain epoxides.

An In-depth Technical Guide to the Core Principles of Epoxidation for Long-Chain Alkenes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles and practical methodologies for the epoxidation of long-chain alkenes. Epoxides derived from these molecules are valuable intermediates in the synthesis of fine chemicals, pharmaceuticals, polymers, and other high-value materials. This document details common chemical and enzymatic epoxidation strategies, presents quantitative data for key reactions, and provides detailed experimental protocols.

Core Principles of Alkene Epoxidation

Epoxidation is the process of converting a carbon-carbon double bond into a three-membered cyclic ether known as an epoxide or oxirane ring. This transformation is a powerful tool in organic synthesis as the strained epoxide ring can be readily opened by a variety of nucleophiles, leading to a diverse range of functionalized products.

The epoxidation of alkenes is fundamentally an oxidation reaction where an oxygen atom is added across the double bond. The stereochemistry of the starting alkene is typically retained in the epoxide product, making this a stereospecific reaction. For instance, a cis-alkene will yield a cis-epoxide, and a trans-alkene will result in a trans-epoxide.[1]

Chemical Epoxidation: The Prilezhaev Reaction

The most common method for the chemical epoxidation of alkenes is the Prilezhaev reaction, which utilizes a peroxy acid as the oxidizing agent.[1] A widely used and relatively stable peroxy acid is meta-chloroperoxybenzoic acid (m-CPBA).[1]

The reaction proceeds through a concerted "butterfly" mechanism where the peroxy acid delivers an electrophilic oxygen atom to the nucleophilic double bond of the alkene.[1] This mechanism involves a single transition state with no intermediates, which accounts for the stereospecificity of the reaction. Electron-donating groups on the alkene increase the nucleophilicity of the double bond and thus accelerate the reaction rate.

Caption: The concerted 'Butterfly' mechanism of the Prilezhaev reaction.

In Situ Generation of Peroxy Acids

For large-scale and industrial applications, the in situ generation of peroxy acids is often preferred for safety reasons. This typically involves reacting a carboxylic acid, such as formic acid or acetic acid, with hydrogen peroxide, often in the presence of a mineral acid catalyst.[2] The peroxy acid is formed in the reaction mixture and immediately reacts with the alkene, minimizing the hazards associated with handling and storing concentrated peroxy acids.

Enzymatic Epoxidation

A greener and highly selective alternative to chemical epoxidation is the use of enzymes. Unspecific peroxygenases (UPOs) have shown the ability to catalyze the epoxidation of long-chain terminal alkenes (from C12 to C20) using hydrogen peroxide as the sole co-substrate.[3][4] These enzymes are robust and extracellular, making them attractive biocatalysts.[3]

Another chemoenzymatic approach involves the use of lipases, such as immobilized Candida antarctica lipase (B570770) B (Novozym 435), to catalyze the formation of a peroxy acid from a long-chain unsaturated fatty acid and hydrogen peroxide. This in situ generated peroxy fatty acid then epoxidizes another molecule of the unsaturated fatty acid.[5]

Caption: Generalized workflow for enzymatic epoxidation of long-chain alkenes.

Quantitative Data Presentation

The following tables summarize quantitative data from various epoxidation methods for long-chain alkenes, providing a basis for comparison of different approaches.

Table 1: Epoxidation of Oleic Acid and its Derivatives using In Situ Generated Performic Acid

| Substrate | Catalyst | Temp. (°C) | Time | Molar Ratios (Alkene:H₂O₂:HCOOH) | Conversion/Yield | Reference |

| Oleic Acid (from Palm Oil) | H₂SO₄ | 75 | - | 1:1.5:1 | 85.6% RCO | [6] |

| Crude Oleic Acid-Palm Oil | None | - | 20 min | - | 86% RCO | [2] |

| Soybean Oil FAMEs** | None | 40 | >20 h | 1:20:2 | High | [7] |

* RCO: Relative Conversion to Oxirane ** FAMEs: Fatty Acid Methyl Esters

Table 2: Enzymatic Epoxidation of Long-Chain Terminal Alkenes

| Substrate | Enzyme | Cosolvent | pH | Product(s) | Selectivity for Epoxide | Reference |

| 1-Tetradecene (C14:1) | MroUPO | 60% Acetone (B3395972) | 5.5 | 1,2-epoxytetradecane, tetradecen-3-ol | >95% | [3] |

| 1-Dodecene (C12:1) | MroUPO | 60% Acetone | 5.5 | 1,2-epoxydodecane & others | High | [3][4] |

| 1-Eicosene (C20:1) | rCciUPO | 60% Acetone | 5.5 | 1,2-epoxyeicosane & others | Moderate | [3][4] |

Experimental Protocols

Protocol for Epoxidation of Oleic Acid using In Situ Generated Performic Acid

This protocol is adapted from studies on the epoxidation of oleic acid and vegetable oil derivatives.[2][6]

Materials:

-

Oleic acid

-

Formic acid (85-90%)

-

Hydrogen peroxide (30-50%)

-

Sulfuric acid (optional catalyst)

-

Solvent (e.g., toluene (B28343) or solvent-free)

-

Sodium bicarbonate solution (for neutralization)

-

Anhydrous sodium sulfate (B86663) (for drying)

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, thermometer, and reflux condenser, charge the oleic acid and formic acid. The molar ratio of formic acid to the double bonds in oleic acid is typically 1:1.[6]

-

If using a catalyst, add the required amount (e.g., 0.5 g H₂SO₄ per 100g of oleic acid).[8]

-

Cool the mixture to 8-10°C in an ice bath.

-

Slowly add hydrogen peroxide dropwise to the stirred mixture over 30 minutes, maintaining the temperature below 15°C. The molar ratio of hydrogen peroxide to double bonds is typically 1.5:1.[6]

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to the desired reaction temperature (e.g., 75°C) with vigorous stirring.[6]

-

Monitor the reaction progress by taking aliquots and determining the oxirane oxygen content via titration or analyzing by GC-MS.

-

Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acids, followed by washing with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the epoxidized oleic acid.

Product Analysis: The resulting epoxide can be characterized by Fourier-transform infrared spectroscopy (FTIR), where the disappearance of the C=C bond signal and the appearance of the epoxide C-O-C stretch (around 823-843 cm⁻¹) can be observed.[8] Nuclear magnetic resonance (NMR) spectroscopy and gas chromatography-mass spectrometry (GC-MS) are used for detailed structural confirmation and purity assessment.[9]

Caption: Experimental workflow for the epoxidation of oleic acid.

Protocol for Enzymatic Epoxidation of a Long-Chain Terminal Alkene (e.g., 1-Tetradecene)

This protocol is based on the work by Gonzalez-García et al. on the epoxidation of long-chain terminal alkenes using unspecific peroxygenases (UPOs).[3]

Materials:

-

1-Tetradecene

-

Unspecific peroxygenase (UPO), e.g., from Marasmius rotula (MroUPO)

-

Sodium tartrate buffer (e.g., 100 mM, pH 5.5)

-

Acetone (cosolvent)

-

Hydrogen peroxide (H₂O₂)

-

Ethyl acetate (B1210297) (for extraction)

-

Anhydrous sodium sulfate

-

GC-MS for analysis

Procedure:

-

In a reaction vial, prepare the reaction mixture containing the sodium tartrate buffer, acetone (to a final concentration of 60% v/v to solubilize the alkene), and the long-chain alkene (e.g., 1 mM 1-tetradecene).

-

Add the UPO enzyme to the mixture to a final concentration of, for example, 3 µM.

-

Initiate the reaction by adding H₂O₂. The H₂O₂ can be added slowly over time (e.g., via a syringe pump) to maintain a low steady-state concentration and avoid enzyme inactivation. A total of, for example, 40 mM H₂O₂ can be added over 4 hours.

-

Incubate the reaction at a controlled temperature (e.g., 25°C) with gentle shaking for a specified period (e.g., 4-24 hours).

-

Stop the reaction by adding a quenching agent or by proceeding directly to extraction.

-

Extract the products from the aqueous reaction mixture with an equal volume of ethyl acetate. Repeat the extraction two to three times.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

-

Evaporate the solvent under a stream of nitrogen.

-

Analyze the products by GC-MS. Derivatization with a silylating agent may be necessary to analyze hydroxylated byproducts.

Product Analysis: GC-MS is the primary method for identifying and quantifying the epoxide product and any hydroxylated byproducts.[3] Comparison of retention times and mass spectra with authentic standards or library data allows for unambiguous identification.

Conclusion

The epoxidation of long-chain alkenes is a versatile transformation that can be achieved through both robust chemical methods and highly selective enzymatic routes. The choice of method depends on factors such as the desired scale, selectivity requirements, and sustainability considerations. The Prilezhaev reaction and its in situ variants offer a well-established approach, while enzymatic methods are emerging as powerful green alternatives, particularly for the synthesis of high-value chiral epoxides. This guide provides the foundational knowledge and practical protocols for researchers to effectively implement these important synthetic strategies.

References

- 1. chemistry.mdma.ch [chemistry.mdma.ch]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 8. hrcak.srce.hr [hrcak.srce.hr]

- 9. marinelipids.ca [marinelipids.ca]

Understanding the Electrophilicity of 1,2-Epoxytridecane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Epoxytridecane, a long-chain aliphatic epoxide, is a molecule of significant interest in organic synthesis and holds potential in the realm of drug development due to the versatile reactivity of its oxirane ring. The inherent ring strain and the polarization of the carbon-oxygen bonds confer a notable electrophilic character to the epoxide, making it susceptible to attack by a wide range of nucleophiles. This technical guide provides an in-depth exploration of the electrophilicity of 1,2-epoxytridecane, offering insights into its reactivity, experimental protocols for its study, and its potential biological relevance. While specific quantitative kinetic data for 1,2-epoxytridecane is limited in publicly available literature, this guide consolidates information on analogous long-chain epoxides to provide a robust framework for understanding its chemical behavior.

Core Concepts: The Electrophilic Nature of the Epoxide Ring

The reactivity of 1,2-epoxytridecane is fundamentally governed by the three-membered oxirane ring. This ring is significantly strained, and its opening is a thermodynamically favorable process. The carbon atoms of the epoxide are electrophilic due to the electron-withdrawing effect of the oxygen atom, creating partial positive charges on the carbons and making them targets for nucleophilic attack.

The ring-opening of 1,2-epoxytridecane can be initiated by both strong and weak nucleophiles. The reaction mechanism and regioselectivity are highly dependent on the nature of the nucleophile and the reaction conditions.

-

Under Basic or Neutral Conditions (Strong Nucleophiles): The reaction typically proceeds via an SN2 mechanism . The nucleophile attacks the less sterically hindered carbon atom (C1), leading to the inversion of stereochemistry at that center.

-

Under Acidic Conditions (Weak Nucleophiles): The epoxide oxygen is first protonated by the acid, forming a more reactive intermediate. The subsequent nucleophilic attack exhibits a character that is intermediate between SN1 and SN2. While the attack still occurs from the backside (anti-addition), there is a significant buildup of positive charge on the more substituted carbon atom (C2). Consequently, the nucleophile preferentially attacks the more substituted carbon.

Quantitative Data on Epoxide Reactivity

Table 1: Reactivity Trends of 1,2-Epoxyalkanes with Nucleophiles

| Epoxide Chain Length | Relative Reactivity with DNA | Notes |

| C3 (Propylene oxide) | Higher | Shorter chain epoxides exhibit greater reactivity.[1] |

| C4 (1,2-Epoxybutane) | [1] | |

| C5 (1,2-Epoxypentane) | [1] | |

| C6 (1,2-Epoxyhexane) | [1] | |

| C8 (1,2-Epoxyoctane) | Lower | Longer alkyl chains may introduce steric hindrance, slightly decreasing reactivity.[1] |

| C13 (1,2-Epoxytridecane) | Predicted to be lower than C3-C8 | Based on the trend of decreasing reactivity with increasing chain length. |

Table 2: Qualitative Electrophilicity Comparison of Epoxides

| Epoxide Type | General Electrophilicity | Factors Influencing Reactivity |

| Terminal Aliphatic Epoxides (e.g., 1,2-Epoxytridecane) | Moderate | Governed by ring strain and steric hindrance at the primary carbon. |

| Internal Aliphatic Epoxides | Lower | Increased steric hindrance at both electrophilic carbons reduces reactivity compared to terminal epoxides. |

| Styrene Oxide (Aromatic Epoxide) | Higher | The benzylic carbon is more electrophilic due to resonance stabilization of the partial positive charge in the transition state. |

Experimental Protocols

Protocol 1: General Procedure for the Ring-Opening of 1,2-Epoxytridecane with Amines under Solvent-Free Conditions

This protocol is adapted from a general method for the synthesis of β-amino alcohols from epoxides.[2]

Materials:

-

1,2-Epoxytridecane (1 mmol)

-

Amine (e.g., aniline, benzylamine) (1 mmol)

-

Silica-bonded S-sulfonic acid (SBSSA) catalyst (100 mg, 3.4 mol%)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, combine 1,2-epoxytridecane (1 mmol) and the desired amine (1 mmol).

-

Add the SBSSA catalyst (100 mg) to the mixture.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, dilute the mixture with dichloromethane.

-

Filter the mixture to remove the solid catalyst.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to afford the corresponding β-amino alcohol.

-

Characterize the purified product using IR, ¹H NMR, and ¹³C NMR spectroscopy.

Protocol 2: Monitoring the Kinetics of 1,2-Epoxytridecane Ring-Opening by ¹H NMR Spectroscopy

This protocol provides a framework for real-time monitoring of the reaction between 1,2-epoxytridecane and a nucleophile.

Materials and Equipment:

-

1,2-Epoxytridecane

-

Nucleophile (e.g., a primary amine or thiol)

-

Deuterated solvent (e.g., CDCl₃)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of 1,2-epoxytridecane in the chosen deuterated solvent of a known concentration.

-

Prepare a separate stock solution of the nucleophile in the same deuterated solvent.

-

-

Initial Spectrum:

-

Acquire a ¹H NMR spectrum of the 1,2-epoxytridecane solution to identify the characteristic signals of the epoxide protons (typically in the 2.5-3.0 ppm region).[3]

-

-

Reaction Initiation:

-

In an NMR tube, combine a known volume of the 1,2-epoxytridecane solution with a known volume of the nucleophile solution at a controlled temperature.

-

Quickly mix the contents and place the NMR tube into the spectrometer.

-

-

Time-Course Data Acquisition:

-

Acquire a series of ¹H NMR spectra at regular time intervals. The frequency of acquisition will depend on the reaction rate.

-

-

Data Analysis:

-

Integrate the signals corresponding to the disappearing epoxide protons and the appearing product protons.

-

Plot the concentration (or integral value) of 1,2-epoxytridecane as a function of time.

-

From this data, determine the reaction rate and rate constant by fitting the data to the appropriate rate law.

-

Visualizations

Signaling Pathway

While 1,2-epoxytridecane is not extensively documented in specific signaling pathways, it belongs to the class of epoxy fatty acids (EpFAs), which are known metabolites of polyunsaturated fatty acids (PUFAs) with diverse biological activities.[4][5] The following diagram illustrates a generalized pathway for the metabolism of PUFAs and the potential role of resulting epoxides.

Caption: Generalized metabolic pathway of PUFAs to epoxy fatty acids and their subsequent conversion.

Experimental Workflow

The following diagram outlines the workflow for studying the ring-opening reaction of 1,2-epoxytridecane.

Caption: Workflow for the synthesis and purification of a β-amino alcohol from 1,2-epoxytridecane.

Logical Relationship

The regioselectivity of the nucleophilic attack on 1,2-epoxytridecane is a key concept determined by the reaction conditions.

Caption: Regioselectivity of nucleophilic attack on 1,2-epoxytridecane under different conditions.

Conclusion

1,2-Epoxytridecane serves as a valuable electrophilic building block in organic synthesis. Its reactivity is characterized by the facile ring-opening of the strained oxirane ring by nucleophiles. While specific quantitative electrophilicity data for this long-chain epoxide remains an area for further investigation, the established principles of epoxide chemistry and data from related molecules provide a strong predictive framework for its behavior. The experimental protocols and conceptual diagrams presented in this guide offer a comprehensive resource for researchers and scientists working with 1,2-epoxytridecane and similar compounds, facilitating their application in synthetic chemistry and the exploration of their potential in drug discovery and development.

References

- 1. Reaction kinetics of alkyl epoxides with DNA and other nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions [scielo.org.mx]

- 3. marinelipids.ca [marinelipids.ca]

- 4. Regulatory lipid vicinal diols counteract the biological activity of epoxy fatty acids and can act as biomarkers and mechanisms for disease progression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

High-Purity 2-Undecyloxirane: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of Commercial Availability, Purity Analysis, and Applications in Pharmaceutical Research

For researchers, scientists, and professionals in drug development, the procurement of high-purity chemical intermediates is a critical factor in the success of their work. 2-Undecyloxirane, also known as 1,2-Epoxydodecane, is a versatile epoxide that serves as a key building block in the synthesis of various target molecules, most notably in the burgeoning field of lipid nanoparticles (LNPs) for drug delivery. This technical guide provides a comprehensive overview of commercial suppliers of high-purity this compound, detailed information on purity assessment, and its applications in pharmaceutical research.

Commercial Suppliers and Product Specifications

A survey of the chemical supplier landscape reveals that this compound is available in varying purity grades. While many suppliers offer the compound with a purity of around 95%, as determined by Gas Chromatography (GC), sourcing higher purity grades is essential for many sensitive applications in drug development.

One notable supplier, Chiralen, offers (S)-2-Dodecyloxirane with a purity of 98%. The availability of enantiomerically pure forms is crucial for the synthesis of chiral drug molecules where specific stereochemistry is required for therapeutic efficacy.

Below is a summary of representative commercial suppliers and their product specifications. Note that for the most current pricing and availability, it is recommended to contact the suppliers directly.

| Supplier | Product Name | CAS Number | Purity | Analytical Method |

| Chiralen | (S)-2-Dodecyloxirane | 130404-10-3 | 98% | Not specified |

| TCI America | 1,2-Epoxydodecane | 2855-19-8 | >95.0% | GC |

| Alfa Chemistry | 1,2-Epoxydodecane | 2855-19-8 | 95% | GC |

| Santa Cruz Biotechnology | 1,2-Epoxydodecane | 2855-19-8 | Not specified | Not specified |

| Sciedco | 1,2-Epoxydodecane | 2855-19-8 | Min. 95.0% | GC |

| Jinma Pharma | 1,2-Epoxydodecane | 2855-19-8 | ≥95.0% | Not specified |

| BLD Pharm | (R)-2-Undecyloxirane | 59829-81-1 | Not specified | Not specified |

The Critical Role of High Purity in Drug Development